2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Overview
Description
2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step organic reactions. A common route might include the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents would form the triazine ring and introduce the phenylethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 2-(4-methylphenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Uniqueness
2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c20-16-8-6-15(7-9-16)17-12-18-19(25)23(21-13-24(18)22-17)11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAATDWCEHBLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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